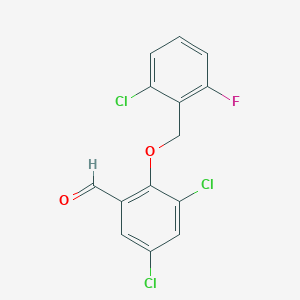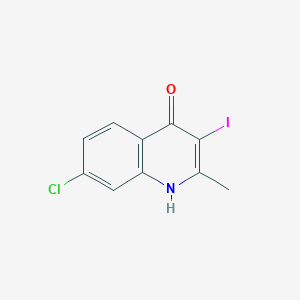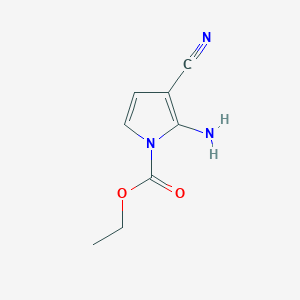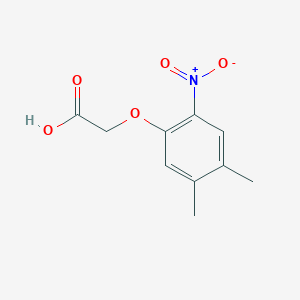![molecular formula C14H22O6 B15231299 Dispiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane-5',2''-[1,3]dioxolane]-1',4'-dimethanol](/img/structure/B15231299.png)
Dispiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane-5',2''-[1,3]dioxolane]-1',4'-dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’‘-[1,3]dioxolane]-1’,4’-dimethanol is a complex organic compound characterized by its unique spirocyclic structure. This compound features two 1,3-dioxolane rings fused to a bicyclo[2.2.2]octane core, with two hydroxymethyl groups attached at the 1’ and 4’ positions. The intricate structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’‘-[1,3]dioxolane]-1’,4’-dimethanol typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where precursors such as bicyclo[2.2.2]octane derivatives undergo [4+2] cycloaddition with dioxolane derivatives under controlled conditions . The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of reagents and conditions would be tailored to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’‘-[1,3]dioxolane]-1’,4’-dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the dioxolane rings or the bicyclo[2.2.2]octane core.
Substitution: Functional groups on the dioxolane rings or the bicyclo[2.2.2]octane core can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the dioxolane rings or the bicyclo[2.2.2]octane core.
Wissenschaftliche Forschungsanwendungen
Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’‘-[1,3]dioxolane]-1’,4’-dimethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’‘-[1,3]dioxolane]-1’,4’-dimethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The hydroxymethyl groups can form hydrogen bonds, while the spirocyclic structure can provide steric hindrance, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.1]heptane-3’,2’'-[1,3]dioxolane]: Similar spirocyclic structure but with a bicyclo[2.2.1]heptane core.
Bicyclo[2.2.2]octane derivatives: Compounds with similar bicyclic cores but different functional groups.
Uniqueness
Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’‘-[1,3]dioxolane]-1’,4’-dimethanol is unique due to its dual dioxolane rings and hydroxymethyl groups, which provide distinct reactivity and stability. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C14H22O6 |
|---|---|
Molekulargewicht |
286.32 g/mol |
InChI |
InChI=1S/C14H22O6/c15-8-11-1-3-12(9-16,4-2-11)13(7-11)19-10-14(20-13)17-5-6-18-14/h15-16H,1-10H2 |
InChI-Schlüssel |
IHBVZUFWRUTBGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CC23OCC4(O3)OCCO4)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(tert-Butyl)-1,3-dimethyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B15231243.png)
![(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B15231249.png)
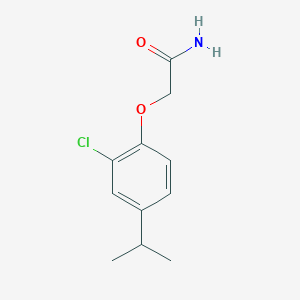
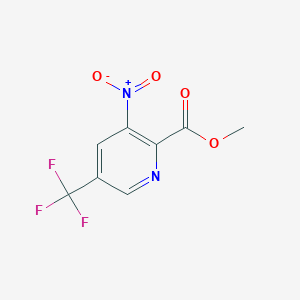

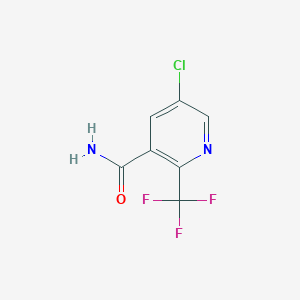

![4-Fluorobicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B15231284.png)
